molecular formula C14H13ClN6O B11216699 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

Cat. No.: B11216699
M. Wt: 316.74 g/mol
InChI Key: KFGWXNCZQJUGTI-UHFFFAOYSA-N
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Description

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the phenyl ring, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methyl positions .

Scientific Research Applications

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is unique due to the specific combination of the chloro and methyl groups on the phenyl ring and the acetohydrazide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H13ClN6O

Molecular Weight

316.74 g/mol

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

InChI

InChI=1S/C14H13ClN6O/c1-8-3-4-10(15)5-12(8)21-14-11(6-18-21)13(16-7-17-14)20-19-9(2)22/h3-7H,1-2H3,(H,19,22)(H,16,17,20)

InChI Key

KFGWXNCZQJUGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C

Origin of Product

United States

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